6-(3-methoxyphenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol
Description
The compound 6-(3-methoxyphenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol is a pyrimidine derivative featuring a 3-methoxyphenyl substituent at the 6-position and a 1,2,4-oxadiazole moiety linked via a methylthio group at the 2-position. The oxadiazole ring is further substituted with a 2-methylphenyl group. This structure combines a pyrimidin-4-ol core—a scaffold known for diverse bioactivity—with a 1,2,4-oxadiazole group, which enhances metabolic stability and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
4-(3-methoxyphenyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-13-6-3-4-9-16(13)20-24-19(28-25-20)12-29-21-22-17(11-18(26)23-21)14-7-5-8-15(10-14)27-2/h3-11H,12H2,1-2H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEJQUMQDBPCLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3-methoxyphenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol is a novel chemical entity that has garnered interest due to its potential biological activities, particularly in the context of anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be delineated as follows:
- Core Structure : Pyrimidin-4-ol
- Substituents :
- A methoxyphenyl group at position 6
- A sulfanyl group linked to a 1,2,4-oxadiazole derivative at position 2
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets involved in cancer progression. The oxadiazole moiety is known for its significant anticancer properties due to its ability to inhibit key enzymes and pathways associated with tumor growth.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as thymidylate synthase and HDAC (histone deacetylase), which are crucial for DNA synthesis and epigenetic regulation respectively .
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and eventual cell death .
Anticancer Efficacy
Research has demonstrated that derivatives similar to the compound exhibit significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies for related compounds:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast) | 0.65 | Apoptosis induction |
| Compound B | HeLa (cervical) | 2.41 | HDAC inhibition |
| Compound C | PANC-1 (pancreas) | 1.5 | Telomerase inhibition |
Note: IC50 represents the concentration required to inhibit cell growth by 50%.
Case Studies
- Study on MCF-7 Cells : In vitro studies showed that compounds with similar structural features induced apoptosis in MCF-7 cells through caspase activation and mitochondrial membrane potential disruption .
- In Vivo Efficacy : Animal models treated with similar oxadiazole derivatives displayed significant tumor size reduction compared to control groups, indicating the potential for therapeutic application in oncology .
Comparison with Similar Compounds
Structural and Functional Insights
Electron-withdrawing groups (e.g., fluorine in ) are associated with higher receptor binding in antituberculosis studies . The 2-methylphenyl substituent on the oxadiazole ring increases lipophilicity, which may improve membrane permeability relative to unsubstituted phenyl () or benzodioxol () derivatives .
Core Structure Variations :
- Pyrimidin-4-ol (target) vs. dihydropyrimidine-2-thione (): The dihydro core in introduces conformational rigidity, which could stabilize target binding but reduce metabolic flexibility .
- Piperidine-carboxamide () and benzamide () cores diverge significantly, highlighting the pyrimidin-4-ol scaffold’s versatility in accommodating diverse substituents .
Pharmacological Implications: Oxadiazole-containing compounds (e.g., ) are frequently explored for antimicrobial and anticancer activity due to their stability and hydrogen-bonding capabilities . The target compound’s oxadiazole-methylthio linkage aligns with these trends.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
- Methodology : A multi-step synthesis is typically employed. For example, the pyrimidin-4-ol core can be synthesized via cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions. The oxadiazole moiety is often prepared by cyclizing acylthiosemicarbazides using dehydrating agents like POCl₃ . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) ensures ≥95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .
Q. How should researchers characterize the structural features of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Assign methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), pyrimidin-4-ol (δ 10–12 ppm for -OH), and oxadiazole (δ 7.5–8.5 ppm for aromatic protons) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- FTIR : Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole, S-H stretch at ~2550 cm⁻¹ pre-functionalization) .
Q. What solvent systems are suitable for stability studies?
- Methodology : Assess solubility in DMSO (for stock solutions) and aqueous buffers (pH 4–9). Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Avoid prolonged exposure to light due to the photosensitive pyrimidin-4-ol group .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
- Methodology :
- Analog Synthesis : Modify the 3-methoxyphenyl group (e.g., replace with 4-fluorophenyl or naphthyl) and the oxadiazole substituent (e.g., vary methylphenyl to pyridinyl) .
- Biological Assays : Test analogs against target enzymes (e.g., kinases, oxidoreductases) using fluorescence-based assays. Compare IC₅₀ values to identify critical substituents .
- Computational Modeling : Perform docking studies (AutoDock Vina) to analyze interactions with active sites (e.g., hydrogen bonding with oxadiazole’s N-atoms) .
Q. What experimental strategies resolve contradictions in reported biological data?
- Case Study : If antimicrobial activity varies across studies (e.g., Gram-positive vs. Gram-negative bacteria), validate using standardized CLSI protocols. Control variables: inoculum size (5×10⁵ CFU/mL), solvent (DMSO ≤1%), and assay medium (Mueller-Hinton broth). Cross-reference with cytotoxicity data (e.g., HEK293 cell viability) to rule off-target effects .
Q. How can metabolic stability and pharmacokinetics be evaluated in vitro?
- Methodology :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Plasma Protein Binding : Use ultrafiltration (10 kDa membrane) to measure free fraction .
- Caco-2 Permeability : Assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s indicates high permeability) .
Q. What strategies improve crystallinity for X-ray diffraction analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
